3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound that combines the structural features of azetidinone and oxazolidinone. Azetidinones are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties . Oxazolidinones, on the other hand, are a class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria . The combination of these two moieties in a single compound offers potential for diverse pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidinone and oxazolidinone precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as atom economy and cleaner reaction profiles .
Chemical Reactions Analysis
Types of Reactions
3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for new antibiotic drugs, particularly against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . The azetidinone moiety may also contribute to its activity by inhibiting specific enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant strains.
Azetidinone Derivatives: Various azetidinone derivatives have been synthesized and tested for their antimicrobial activities.
Uniqueness
3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to its combination of azetidinone and oxazolidinone moieties, offering a dual mechanism of action that targets both protein synthesis and cell wall synthesis in bacteria. This dual action could potentially reduce the likelihood of resistance development compared to compounds with a single target.
Properties
IUPAC Name |
3-[[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c14-10-1-9(2-15-3-10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYNDZZUDXYALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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